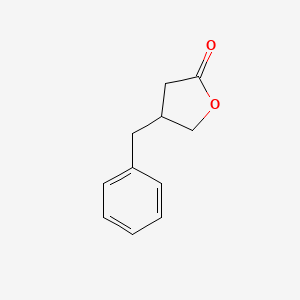

4-Benzyloxolan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMFVKVLCXLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22530-98-9 | |

| Record name | DIHYDRO-4-(PHENYLMETHYL)-2(3H)-FURANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxolan-2-one: Structure, Properties, and Synthetic Utility

Executive Summary: 4-Benzyloxolan-2-one, a substituted γ-butyrolactone, represents a pivotal class of chiral intermediates in modern organic synthesis and drug development. Its unique structural architecture, combining a reactive lactone core with a versatile benzyloxy protecting group, makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, a robust synthetic protocol, and a discussion of its reactivity and applications for researchers and drug development professionals.

Introduction: The Significance of Substituted γ-Butyrolactones

The γ-butyrolactone (GBL) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] These five-membered lactone rings serve as crucial building blocks, or synthons, in the assembly of more complex molecular architectures. The introduction of stereocenters onto the GBL ring, particularly at the C4 position, creates chiral intermediates that are indispensable for the asymmetric synthesis of enantiomerically pure drugs. This compound, also known as 4-benzyloxy-γ-butyrolactone, is a prime example of such an intermediate, where the benzyloxy group not only defines the stereochemistry but also serves as a stable, yet readily cleavable, protecting group for a hydroxyl function. Its application is particularly noted in the development of antiepileptic drugs, highlighting the importance of this structural motif in medicinal chemistry.[2]

Molecular Structure and Physicochemical Properties

This compound is systematically named 4-(benzyloxy)dihydrofuran-2(3H)-one. Its structure consists of a central tetrahydrofuran ring bearing a carbonyl group at position 2 (the lactone) and a benzyloxy substituent at position 4.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 22530-98-9).

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Source |

| CAS Number | 22530-98-9 | ChemicalBook |

| Molecular Formula | C₁₁H₁₂O₂ | ChemicalBook |

| Molecular Weight | 176.21 g/mol | ChemicalBook |

| Melting Point | 45-46 °C | ChemicalBook[3] |

| Boiling Point | 155-160 °C (at 1 Torr) | ChemicalBook[3] |

| Appearance | Not specified, likely a white to off-white solid at room temperature | Inferred from melting point |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical principles |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is elusive, its structure allows for a robust prediction of its spectroscopic signatures. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, benzylic, and lactone ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet (m) | - | Typical range for monosubstituted benzene ring protons. |

| Benzylic (O-CH₂-Ph) | ~4.60 | Singlet (s) | - | Benzylic protons adjacent to an oxygen atom. A singlet is expected as there are no adjacent protons. |

| Lactone H4 (CH-OBn) | ~4.40 - 4.50 | Multiplet (m) | J ≈ 5-8 | Proton at the stereocenter, coupled to H3 and H5 protons. |

| Lactone H5 (O-CH₂-C=O) | ~4.20 - 4.35 | Multiplet (m) | J ≈ 6-9 (geminal), 3-6 (vicinal) | Diastereotopic protons of the methylene group adjacent to the ring oxygen, coupled to each other and to H4. |

| Lactone H3 (CH₂-C=O) | ~2.50 - 2.80 | Multiplet (m) | J ≈ 17-18 (geminal), 6-8 (vicinal) | Diastereotopic protons alpha to the carbonyl group, showing large geminal coupling and vicinal coupling to H4. |

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will clearly distinguish the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the lactone and benzyloxy groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Lactone Carbonyl (C=O) | 175 - 178 | Typical range for a γ-lactone carbonyl carbon.[4] |

| Aromatic C (Quaternary) | 137 - 138 | The carbon atom of the phenyl ring attached to the benzylic group. |

| Aromatic CH | 127 - 129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |

| Lactone C4 (CH-OBn) | 78 - 82 | Carbon bearing the ether linkage, shifted downfield by oxygen. |

| Lactone C5 (O-CH₂-C=O) | 72 - 76 | Methylene carbon adjacent to the ring oxygen. |

| Benzylic (O-CH₂-Ph) | 70 - 73 | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| Lactone C3 (CH₂-C=O) | 35 - 40 | The carbon alpha to the carbonyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong carbonyl stretch, with other characteristic peaks confirming the presence of the ether and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C=O (Lactone) | 1760 - 1780 | Strong | Characteristic, high-frequency stretch for a five-membered ring lactone.[5] |

| C-H (Aromatic) | 3030 - 3100 | Medium | Stretching vibrations of sp² C-H bonds on the phenyl ring.[5] |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of sp³ C-H bonds in the lactone and benzylic positions. |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Aromatic ring skeletal vibrations. |

| C-O-C (Ether & Lactone) | 1050 - 1250 | Strong | Asymmetric and symmetric stretching of the ether and lactone C-O bonds. |

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a clear molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 176 | [M]⁺ | Molecular ion peak (C₁₁H₁₂O₂) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak for benzyl ethers.[6][7] |

| 108 | [M - C₆H₅CH]⁺ | Loss of the benzyl radical, leaving a charged lactone fragment. |

| 85 | [C₄H₅O₂]⁺ | Fragment corresponding to the lactone ring after loss of the benzyloxy group. |

Synthesis and Mechanistic Insights

The synthesis of chiral 4-substituted-γ-butyrolactones is a well-established field, often starting from chiral pool materials like amino acids or carbohydrates. A representative method for preparing (R)-4-Benzyloxolan-2-one could involve a multi-step sequence starting from a suitable chiral precursor.

Diagram: Representative Synthetic Workflow

Caption: A plausible synthetic pathway for chiral this compound.

Experimental Protocol: Representative Asymmetric Synthesis

This protocol describes a conceptual pathway. Researchers should consult specific literature for optimized conditions.

Step 1: Reduction of a Chiral Precursor

-

Rationale: The synthesis begins with an inexpensive, enantiopure starting material like (S)-malic acid. The carboxylic acids are reduced to alcohols to provide the necessary carbon skeleton.

-

Procedure:

-

To a cooled (0 °C) solution of (S)-malic acid in anhydrous Tetrahydrofuran (THF), slowly add Borane dimethyl sulfide complex (BH₃-DMS).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction with methanol, and concentrate under reduced pressure to yield the crude (S)-1,2,4-butanetriol.

-

Step 2: Selective Protection and Benzylation

-

Rationale: The primary and secondary alcohols of the triol exhibit different reactivities. A selective protection strategy is required to install the benzyl group at the C4 hydroxyl. This often involves forming a temporary acetal with the 1,2-diol, leaving the C4 hydroxyl free for benzylation.

-

Procedure:

-

Protect the 1,2-diol of (S)-1,2,4-butanetriol, for example, as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

To the resulting protected diol in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.

-

After cessation of hydrogen evolution, add benzyl bromide (BnBr) dropwise.

-

Stir the reaction at room temperature until complete, then quench with water and extract with ethyl acetate. Purify by column chromatography.

-

Step 3: Deprotection, Oxidation, and Lactonization

-

Rationale: The protecting group on the 1,2-diol is removed to liberate the primary alcohol. This primary alcohol is then selectively oxidized to a carboxylic acid. In the acidic workup or upon heating, the intermediate 4-benzyloxy-hydroxy acid undergoes spontaneous intramolecular cyclization (lactonization) to form the final product.

-

Procedure:

-

Remove the acetonide protecting group using acidic conditions (e.g., aqueous HCl in THF).

-

To the resulting diol, perform a selective oxidation of the primary alcohol to the carboxylic acid using an oxidant like TEMPO with a co-oxidant such as sodium hypochlorite.

-

Upon completion, acidify the reaction mixture with HCl. The resulting γ-hydroxy acid will cyclize to form this compound.

-

Extract the product with an organic solvent and purify by silica gel chromatography or recrystallization.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional groups:

-

The Lactone Ring: The ester linkage within the five-membered ring is susceptible to nucleophilic attack. Under basic conditions (e.g., NaOH or LiOH), the ring will open via hydrolysis to form the corresponding sodium 4-benzyloxy-3-hydroxybutanoate.[8] This reaction is fundamental for using the lactone as a precursor to acyclic chiral molecules. The α-protons (at C3) can be deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated or used in aldol-type reactions.

-

The Benzyl Ether: The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, including many oxidizing and reducing agents, and both mild acidic and basic conditions. Its primary utility lies in its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the C-O bond to reveal the free hydroxyl group, liberating toluene as a byproduct. This orthogonality makes it extremely valuable in multi-step synthesis.

Applications in Research and Drug Development

This compound and its enantiomers are high-value chiral intermediates. Their primary application is in the synthesis of biologically active molecules where a chiral γ-hydroxy acid or a related fragment is required.

-

Asymmetric Synthesis: It serves as a key building block for introducing a specific stereocenter into a target molecule. For instance, the (R)-enantiomer is a documented precursor in the synthesis of Brivaracetam, a newer-generation antiepileptic drug. The synthesis involves the ring-opening of the lactone followed by further functionalization.

-

Precursor to Other Chiral Scaffolds: The molecule can be transformed into other important chiral structures. For example, reduction of the lactone can yield a chiral triol derivative, and modification at the C3 position can lead to a diverse array of substituted chiral molecules.

Conclusion

This compound is more than a simple heterocyclic compound; it is a meticulously designed synthetic tool for the construction of stereochemically complex and biologically important molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its effective deployment in synthetic campaigns. While specific, published spectral data remains sparse, its structure provides a clear and reliable roadmap for predicting its behavior and characteristics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral building blocks in the arsenal of the synthetic chemist and drug development professional cannot be overstated.

References

- 1. spectrabase.com [spectrabase.com]

- 2. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0321232) [np-mrd.org]

- 6. rsc.org [rsc.org]

- 7. 4-BENZYLOXYANISOLE(6630-18-8) IR Spectrum [m.chemicalbook.com]

- 8. (3R,4R,5R)-4-(benzyloxy)-5-(benzyloxymethyl)-3-fluoro-dihydrofuran-2(3H)-one(1355049-97-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Benzyloxolan-2-one: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Benzyloxolan-2-one, a γ-butyrolactone derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a robust synthetic methodology, details purification strategies, and explores its prospective applications based on the biological activities of structurally related compounds.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4-benzyl-dihydrofuran-2(3H)-one, is a heterocyclic organic compound. Its core structure consists of a five-membered lactone ring (γ-butyrolactone) substituted with a benzyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22530-98-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [2] |

Synthesis of this compound: A Proposed Methodology

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily available literature, a reliable and scalable approach can be designed based on the well-established chemistry of γ-butyrolactone enolates. The proposed synthesis involves the alkylation of the γ-butyrolactone enolate with benzyl bromide.

Underlying Principles of the Synthesis

The hydrogen atoms on the carbon alpha to the carbonyl group of a lactone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. In this proposed synthesis, γ-butyrolactone is deprotonated to form its enolate, which then undergoes nucleophilic attack on benzyl bromide to yield the desired this compound.

Detailed Experimental Protocol

Materials:

-

γ-Butyrolactone (GBL)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Hexane for purification

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) to the cooled THF. To this solution, add γ-butyrolactone dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide to the reaction mixture dropwise. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

References

A Technical Guide to the Spectroscopic Data of 4-Benzyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxolan-2-one, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a gamma-butyrolactone (GBL) derivative featuring a benzyl ether moiety at the 4-position. The GBL scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, which are all critical aspects of drug discovery and development. This technical guide provides an in-depth overview of the key spectroscopic data for this compound (CAS No. 22530-98-9), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are synthesized from established principles and available data for analogous structures, offering a robust framework for the analytical support of research involving this compound.

Molecular Structure

The structural formula of this compound is presented below. The molecule consists of a five-membered lactone ring with a benzyloxy group at the C4 position. This structure gives rise to characteristic spectroscopic signatures that are detailed in the subsequent sections.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the benzyl group and the γ-butyrolactone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ 7.35 | Multiplet | 5H | Ar-H | The five aromatic protons of the benzyl group resonate in this region due to the deshielding effect of the aromatic ring current. Their overlapping signals typically appear as a complex multiplet. |

| ~ 4.60 | Singlet | 2H | Ph-CH ₂-O | These benzylic protons are adjacent to an oxygen atom, which deshields them. The absence of adjacent protons results in a singlet. |

| ~ 4.40 | Multiplet | 1H | CH -O (C4) | This proton is on the carbon bearing the benzyloxy group and is adjacent to two sets of diastereotopic protons, leading to a complex multiplet. |

| ~ 4.25 | Multiplet | 2H | CH ₂-O (C5) | These two diastereotopic protons are part of the lactone ring and are coupled to the proton at C4, resulting in complex multiplets. |

| ~ 2.80 | Multiplet | 2H | CH ₂-C=O (C3) | These two diastereotopic protons are adjacent to the carbonyl group, which deshields them. They are coupled to the proton at C4, giving rise to complex multiplets. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 177 | C =O (C2) | The carbonyl carbon of the lactone is highly deshielded and appears at the downfield end of the spectrum. |

| ~ 137 | Ar-C (quaternary) | The quaternary aromatic carbon of the benzyl group to which the methylene group is attached. |

| ~ 128.5 | Ar-C H | The ortho- and meta- carbons of the phenyl ring. |

| ~ 128.0 | Ar-C H | The para- carbon of the phenyl ring. |

| ~ 78 | C H-O (C4) | The carbon atom of the lactone ring bonded to the benzyloxy group is deshielded by the oxygen atom. |

| ~ 72 | Ph-C H₂-O | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| ~ 70 | C H₂-O (C5) | The carbon atom of the lactone ring adjacent to the ring oxygen. |

| ~ 35 | C H₂-C=O (C3) | The carbon atom alpha to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 1770 | C=O stretch | γ-Lactone |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2950, 2870 | C-H stretch | Aliphatic |

| ~ 1600, 1495 | C=C stretch | Aromatic Ring |

| ~ 1200-1000 | C-O stretch | Lactone and Ether |

The strong absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the C-O stretching bands, confirms the key functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like this compound, EI-MS is a common method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). The fragmentation pattern provides valuable structural information.

Expected Fragmentation Pattern:

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

-

Molecular Ion (M⁺): The peak at m/z = 176 would correspond to the intact molecule.

-

Base Peak: A very prominent peak is expected at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

-

Other Fragments: Another significant fragment could be observed at m/z = 85, resulting from the loss of the benzyl group ([M - 91]⁺).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers working with this compound can use this guide as a reference for interpreting their own analytical data, ensuring the quality and reliability of their scientific investigations.

Topic: Stereochemistry of 4-Benzyloxolan-2-one and its Enantiomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry, enantioselective synthesis, and analytical characterization of 4-benzyloxolan-2-one. Designed for professionals in chemical research and pharmaceutical development, it emphasizes the causality behind experimental design and the practical application of stereochemical control.

Introduction: The Significance of this compound as a Chiral Synthon

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2] this compound, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a key chiral building block within this class. Its single stereocenter at the C4 position makes it an ideal starting point for the synthesis of complex molecular targets where precise three-dimensional architecture is paramount for biological activity. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, mastering the stereoselective synthesis and analysis of molecules like this compound is not merely an academic exercise but a critical requirement in modern drug development.[3]

Part 1: Foundational Stereochemistry

The C4 Stereocenter and Enantiomeric Pair

The core of this compound's stereochemistry lies in the tetrahedral carbon at the C4 position of the lactone ring. This carbon is bonded to four different substituent groups:

-

A hydrogen atom (-H)

-

A benzyloxy group (-OCH₂Ph)

-

A methylene group within the ring, adjacent to the carbonyl (-CH₂-C=O)

-

A methylene group within the ring, adjacent to the ring oxygen (-CH₂-O-)

This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[4][5] These enantiomers are designated as (R)-4-benzyloxolan-2-one and (S)-4-benzyloxolan-2-one.

Nomenclature: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4]

Priority Assignment at C4:

-

-OCH₂Ph: The oxygen atom has the highest atomic number (8) directly attached to the chiral center.

-

-CH₂-O- (ring): The carbon is attached to an oxygen.

-

-CH₂-C=O (ring): The carbon is attached to another carbon.

-

-H: The hydrogen atom has the lowest atomic number (1).

When orienting the molecule with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 traces a circle. A clockwise circle defines the (R) configuration, while a counter-clockwise circle defines the (S) configuration.[4]

Optical Activity

Enantiomers are optically active, meaning they rotate the plane of polarized light.[6] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[7][8] This property is quantified as the specific rotation [α].

It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-).[7] The designation is a geometric descriptor, while the rotation is an experimentally measured physical property. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22530-98-9 | [9] |

| Molecular Formula | C₁₁H₁₂O₂ | [9] |

| Molecular Weight | 176.21 g/mol | [9] |

| Melting Point | 45-46 °C | [9] |

| Boiling Point | 155-160 °C | [9] |

| Specific Rotation [α] | Enantiomer-specific; must be determined experimentally. | [10] |

Part 2: Enantioselective Synthesis

The synthesis of a single enantiomer (enantioselective synthesis) is a cornerstone of pharmaceutical chemistry. This ensures the desired therapeutic effect while minimizing potential side effects from the unwanted enantiomer.[3] Numerous strategies have been developed for the asymmetric synthesis of chiral γ-butyrolactones.[1][2]

Protocol: Catalytic Asymmetric Michael Addition and Lactonization

One of the most efficient methods to construct chiral γ-butyrolactones is through catalytic asymmetric reactions. The following protocol is a representative example based on the Michael addition of a silyl ketene acetal to an α,β-unsaturated compound, a powerful strategy for forming the lactone backbone with high stereocontrol.[1]

Causality: The choice of a chiral N,N'-dioxide ligand in complex with a Nickel(II) catalyst creates a defined, asymmetric 3D pocket around the metal center.[1] When the substrates coordinate to this chiral catalyst, one facial attack is sterically and electronically favored, leading to the preferential formation of one enantiomer of the product. The specific ligand is chosen based on its ability to maximize this energetic difference between the two possible transition states.

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral N,N'-dioxide ligand (e.g., L-proline-derived) (0.022 mmol) and Ni(ClO₄)₂·6H₂O (0.02 mmol). Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). Add the α,β-unsaturated pyrazolamide acceptor (0.2 mmol) to the solution.

-

Substrate Addition: Slowly add the silyl ketene acetal derived from benzyl (2-methoxyethoxy)acetate (0.3 mmol) to the reaction mixture dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Lactonization: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then dissolved in a solution of THF and 1M HCl and stirred at room temperature to facilitate hydrolysis of the silyl ether and subsequent intramolecular cyclization (lactonization) to form this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.

Part 3: Chiral Separation and Characterization

Since enantiomers possess identical physical properties in an achiral environment, their separation and analysis require chiral-specific methods.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Principle of Separation: The method relies on a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been coated or bonded with a chiral selector molecule (e.g., a polysaccharide derivative like cellulose or amylose).[11] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction with the CSP than the other, causing it to travel more slowly through the column and resulting in separation.[12]

Table 2: Representative Chiral HPLC Protocol

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiralcel® OD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Two separate peaks corresponding to the (R) and (S) enantiomers. |

Characterization Techniques

Once separated, the optical purity of each enantiomer can be confirmed using a polarimeter. The enantiomeric excess (ee) is a measure of the purity and is calculated from the observed specific rotation of the sample compared to the specific rotation of the pure enantiomer.[6]

Formula: ee (%) = ([α]observed / [α]max) × 100

Where [α]max is the specific rotation of the pure enantiomer. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture.[10]

Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers.[13] The spectra of (R)- and (S)-4-benzyloxolan-2-one will be identical. However, NMR can be used for chiral analysis in two main ways:

-

Chiral Derivatizing Agents: Reacting the sample with a pure chiral agent to form diastereomers. Diastereomers have different physical properties and will show distinct signals in the NMR spectrum.

-

Chiral Shift Reagents: Adding a chiral lanthanide complex that reversibly binds to the enantiomers, inducing different chemical shift changes for each and allowing for their distinction and quantification.

Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.25 - 7.40 | m |

| -OCH₂Ph | 4.60 | s |

| C4-H | 4.40 - 4.50 | m |

| C5-H₂ | 4.25 - 4.35 | m |

| C3-H₂ | 2.50 - 2.70 | m |

| (Note: These are approximate values based on the γ-butyrolactone scaffold and may vary slightly.[13][14]) |

graph TD { subgraph Analytical Workflow A[Synthesized Sample] --> B{Chiral HPLC Analysis}; B -->|Peak 1| C[Enantiomer 1]; B -->|Peak 2| D[Enantiomer 2]; C --> E{Polarimetry}; D --> F{Polarimetry}; B --> G[Calculate Enantiomeric Excess (ee)]; E --> H[Determine Specific Rotation (+/-)]; F --> I[Determine Specific Rotation (+/-)]; end// Styling style A fill:#F1F3F4,stroke:#5F6368 style B fill:#4285F4,fontcolor:#FFFFFF style G fill:#FBBC05,fontcolor:#202124 style C fill:#E8F0FE,fontcolor:#202124 style D fill:#E8F0FE,fontcolor:#202124 style E fill:#34A853,fontcolor:#FFFFFF style F fill:#34A853,fontcolor:#FFFFFF style H fill:#FCE8E6,fontcolor:#202124 style I fill:#FCE8E6,fontcolor:#202124

}

Conclusion

This compound is a valuable chiral intermediate whose utility in drug development is intrinsically linked to its stereochemistry. A thorough understanding of its (R) and (S) configurations, coupled with robust methodologies for enantioselective synthesis and analysis, is essential for its effective application. The choice of synthetic strategy—be it through catalytic asymmetric reactions, chiral pool synthesis, or resolution—must be guided by principles of efficiency, scalability, and the desired level of stereochemical purity. Similarly, the application of analytical techniques like chiral HPLC and polarimetry provides the self-validating system required to ensure the quality and efficacy of the final chiral active pharmaceutical ingredients derived from this versatile building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 22530-98-9 [m.chemicalbook.com]

- 10. Properties of Enantiomers and Optical Activity [moodle.tau.ac.il]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549) [hmdb.ca]

The Versatile Chiral Synthon: A Technical Guide to 4-Benzyloxolan-2-one in Advanced Organic Synthesis

Introduction: The Strategic Value of Chiral γ-Butyrolactones

In the landscape of modern drug discovery and natural product synthesis, the γ-butyrolactone scaffold holds a privileged position.[1][2] This five-membered lactone is a recurring motif in a vast array of biologically active molecules, and its inherent chirality often dictates their pharmacological efficacy. Among the diverse family of substituted γ-butyrolactones, 4-benzyloxolan-2-one, particularly in its enantiomerically pure forms, has emerged as a highly valuable and versatile chiral building block. The presence of the benzyloxymethyl group at the C4 position provides a unique combination of steric influence and synthetic flexibility, making it an ideal starting point for the stereocontrolled synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. We will delve into its stereoselective synthesis, explore the nuances of its reactivity, and showcase its application in the construction of intricate natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

I. Enantioselective Synthesis of this compound

The efficient construction of enantiomerically pure this compound is paramount to its utility as a chiral building block. Several strategies have been developed, primarily relying on asymmetric catalysis and the use of chiral pool starting materials.

Asymmetric Hydrogenation of γ-Butenolides

A prominent and highly effective method for accessing chiral γ-butyrolactones is the asymmetric hydrogenation of γ-butenolides.[3] This approach offers excellent enantiocontrol and is amenable to a range of substrates. The general strategy involves the rhodium-catalyzed hydrogenation of a suitably substituted butenolide precursor, where the chirality is induced by a chiral phosphine ligand.

Caption: Asymmetric Hydrogenation of a γ-Butenolide Precursor.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., ZhaoPhos) in a degassed solvent (e.g., dichloromethane) is stirred to form the active catalyst.

-

Reaction Setup: The γ-(benzyloxymethyl)-γ-butenolide substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is added to the autoclave, and the vessel is purged with hydrogen gas. The reaction is then pressurized with hydrogen and stirred at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the ZhaoPhos family have demonstrated exceptional performance in the asymmetric hydrogenation of various butenolides.[3]

Synthesis from Chiral Pool Precursors

Another effective strategy for the synthesis of this compound involves the utilization of readily available chiral starting materials, such as malic acid.[4] This approach leverages the inherent chirality of the starting material to establish the stereocenter at the C4 position of the lactone.

Caption: Synthetic Pathway from (S)-Malic Acid.

This multi-step sequence involves the reduction of the carboxylic acid functionalities, protection of the diol, benzylation of the remaining primary alcohol, and subsequent deprotection and lactonization to furnish the desired product.

II. Key Reactions of this compound as a Building Block

The synthetic utility of this compound lies in its ability to undergo a variety of stereoselective transformations, primarily through the generation of its enolate.

Generation and Stereoselective Alkylation of the Enolate

The protons at the C3 position of the lactone ring are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate.[5][6] This enolate can then react with a range of electrophiles in a highly stereoselective manner. The stereochemical outcome of the alkylation is often dictated by the steric hindrance of the benzyloxymethyl group at the C4 position, which directs the incoming electrophile to the opposite face of the lactone ring.

Caption: General Scheme for Stereoselective Enolate Alkylation.

Experimental Protocol: Stereoselective Alkylation

-

Enolate Formation: A solution of (S)-4-benzyloxolan-2-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, and the mixture is stirred for a specified time to ensure complete enolate formation.

-

Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature or slowly warmed to a higher temperature, depending on the reactivity of the electrophile.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the diastereomerically pure trans-3,4-disubstituted γ-butyrolactone.

This stereoselective alkylation provides a powerful method for the introduction of a wide variety of substituents at the C3 position, further expanding the synthetic utility of the this compound scaffold.

III. Application in Natural Product Synthesis: The Lignan Family

The strategic value of this compound is elegantly demonstrated in the total synthesis of various lignan natural products.[1][2][7] Lignans are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities, including antitumor and antiviral properties.

A common synthetic strategy involves the use of a chiral γ-butyrolactone as a key intermediate to establish the core structure and stereochemistry of the target lignan. For instance, in the synthesis of lignans such as (-)-hinokinin and (-)-bursehernin, a stereoselective alkylation of a 4-substituted-γ-butyrolactone enolate with a substituted benzyl bromide is a crucial step.[2]

Caption: Retrosynthetic Approach to Lignans.

The benzyloxymethyl group in this compound can be readily deprotected to reveal a primary alcohol, which can then be further functionalized or participate in subsequent cyclization reactions to complete the synthesis of the target natural product.

IV. Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~150-160 °C at reduced pressure |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.40-4.30 (m, 1H, H-4), 4.25-4.15 (m, 2H, -CH₂O-), 2.80-2.70 (m, 1H, H-3a), 2.60-2.50 (m, 1H, H-3b).

-

¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 77.5 (C-4), 73.5 (-OCH₂Ph), 70.0 (-CH₂O-), 35.0 (C-3).

-

IR (neat, cm⁻¹): 3030, 2920, 2860, 1775 (C=O, lactone), 1160, 1100, 740, 700.

V. Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its accessibility through robust enantioselective synthetic routes, coupled with its predictable and highly stereoselective reactivity, makes it an invaluable tool for the construction of complex, biologically active molecules. The strategic placement of the benzyloxymethyl group provides both steric control and a handle for further functionalization, enabling the efficient synthesis of a diverse range of target structures.

As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis, as well as the exploration of its application in novel synthetic strategies and the discovery of new therapeutic agents.

VI. References

-

Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Nature Communications. --INVALID-LINK--

-

Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry. --INVALID-LINK--

-

Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry. --INVALID-LINK--

-

(R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses. --INVALID-LINK--

-

A new asymmetric route to synthetically useful γ-substituted γ-butyrolactones. Tetrahedron: Asymmetry. --INVALID-LINK--

-

N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society. --INVALID-LINK--

-

Enantioselective Syntheses of Substituted γ‐Butyrolactones. Helvetica Chimica Acta. --INVALID-LINK--

-

Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan: Syntheses of 7,8- trans , 7′,8′- trans , 7,7′- cis , and 8,8′- cis -Virgatusin Stereoisomers. Journal of Natural Products. --INVALID-LINK--

-

The oxidative cyclization processes for lactone synthesis. Green Chemistry. --INVALID-LINK--

-

Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes). Molecules. --INVALID-LINK--

-

Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. The Journal of Organic Chemistry. --INVALID-LINK--

-

Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. --INVALID-LINK--

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. --INVALID-LINK--

-

19.1: Reactions of Enolates with Aldehydes and Ketones. Chemistry LibreTexts. --INVALID-LINK--

-

Lactone synthesis. Organic Chemistry Portal. --INVALID-LINK--

-

Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. --INVALID-LINK--

-

Enolate Chemistry Reaction Summary. University of Minnesota. --INVALID-LINK--

-

Advances in the Synthesis of Lignan Natural Products. Molecules. --INVALID-LINK--

-

Enolate Chemistry. University of Bath. --INVALID-LINK--

-

An Access to Chiral β-Benzyl-γ-butyrolactones and Its Application to the Synthesis of Enantiopure (+)-Secoisolariciresinol, (-)-Secoisolariciresinol, and (-)-Enterolactone. Synthesis. --INVALID-LINK--

-

Biocatalytic synthesis of lactones and lactams. Green Chemistry. --INVALID-LINK--

-

Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules. --INVALID-LINK--

-

Synthesis of α-Benzyloxyamino-γ-butyrolactones via a Polar Radical Crossover Cycloaddition Reaction. Organic Letters. --INVALID-LINK--

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules. --INVALID-LINK--

-

Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents. --INVALID-LINK--

-

Stereoselective Synthesis of (2S,3S)-2-Benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone from L-(+)-Arabinose via a Carissanol-type of Lignan. Bioscience, Biotechnology, and Biochemistry. --INVALID-LINK--

-

Current understanding of lignan biosynthesis. ARKIVOC. --INVALID-LINK--

-

Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. --INVALID-LINK--

-

Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology. --INVALID-LINK--

-

New Chiral Building Blocks from Tetrabromocyclopropene and Furan. The Journal of Organic Chemistry. --INVALID-LINK--

References

- 1. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Benzyloxolan-2-one: From Discovery to Synthetic Applications

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Benzyloxolan-2-one, a substituted γ-butyrolactone, has emerged as a valuable intermediate. Its deceptively simple structure belies a wealth of synthetic potential, offering a scaffold for the introduction of diverse functionalities and stereochemical control. This technical guide provides a comprehensive overview of this compound, from its historical synthetic origins to its contemporary applications in medicinal chemistry and beyond. We will delve into the fundamental principles guiding its synthesis, explore detailed experimental protocols, and illuminate its role as a precursor to biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical attributes of this versatile lactone.

The Genesis of a Moiety: Discovery and Early Synthetic Endeavors

The precise moment of the "discovery" of this compound is not marked by a singular, celebrated publication. Instead, its emergence is rooted in the broader history of γ-butyrolactone synthesis, a field that has been evolving for over a century. Early methods for the preparation of γ-butyrolactones often involved the cyclization of γ-hydroxy acids or the reduction of succinic anhydride derivatives.

One of the foundational approaches that laid the groundwork for the synthesis of 4-substituted γ-butyrolactones is the Reformatsky reaction . First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the insertion of zinc into the carbon-halogen bond of an α-haloester to form an organozinc reagent, which then adds to a carbonyl compound.[1][2] While not a direct route to this compound, the principles of generating a nucleophilic species that can undergo addition to a carbonyl group are central to many of its synthetic pathways.

The direct synthesis of this compound and its analogs likely arose from the need for stereochemically defined fragments in natural product synthesis. A key strategy involves the conjugate addition of a benzyl nucleophile to an α,β-unsaturated lactone, a variant of the well-established Michael addition reaction.[3][4] This approach allows for the introduction of the benzyl group at the 4-position with a high degree of stereocontrol, depending on the choice of catalyst and reaction conditions.

Another plausible historical route to this class of compounds is through the catalytic hydrogenation of benzylic precursors. For instance, the reduction of a γ-lactone bearing a benzylidene group at the 4-position would yield the desired 4-benzyl substituent.

While a definitive "first synthesis" paper for this compound remains elusive in historical literature, its preparation can be logically inferred from the application of these well-established synthetic transformations to suitable precursors. The following sections will detail the modern, optimized protocols for its synthesis.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic disconnections. The most common and efficient methods involve either the alkylation of a pre-formed γ-butyrolactone enolate or the conjugate addition to an α,β-unsaturated lactone.

Alkylation of γ-Butyrolactone Enolates

This method relies on the deprotonation of γ-butyrolactone at the α-position to form an enolate, which then acts as a nucleophile to displace a benzyl halide.

Workflow Diagram:

Caption: Alkylation of γ-butyrolactone.

Mechanism: The reaction is initiated by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), which abstracts a proton from the α-carbon of γ-butyrolactone to generate a lithium enolate. This enolate then undergoes a nucleophilic attack on benzyl bromide in an SN2 fashion to forge the new carbon-carbon bond.

Experimental Protocol: Synthesis of this compound via Alkylation

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise while maintaining the temperature below -70 °C. Stir the solution for 30 minutes at -78 °C.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of γ-butyrolactone (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture for 1 hour at -78 °C.

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Representative Reagents and Conditions for Alkylation

| Step | Reagent/Condition | Molar Ratio (to GBL) | Temperature (°C) | Time |

| LDA Preparation | Diisopropylamine, n-BuLi, THF | 1.1 | -78 | 30 min |

| Enolate Formation | γ-Butyrolactone, THF | 1.0 | -78 | 1 hr |

| Alkylation | Benzyl Bromide, THF | 1.2 | -78 to RT | 12-16 hr |

| Workup | Sat. aq. NH₄Cl, Diethyl Ether | - | RT | - |

Conjugate Addition to α,β-Unsaturated Lactones

This approach utilizes a cuprate reagent, a "soft" nucleophile, which preferentially adds to the β-position of an α,β-unsaturated carbonyl system.

Workflow Diagram:

Caption: Conjugate addition to an unsaturated lactone.

Mechanism: A lithium dibenzylcuprate reagent is prepared in situ from benzyllithium and copper(I) iodide. This organocuprate then adds to the β-carbon of an α,β-unsaturated γ-lactone (e.g., butenolide) in a Michael-type fashion. The resulting enolate is then protonated during the workup to yield the final product.

Physicochemical and Spectroscopic Characterization

This compound is typically an oil or a low-melting solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22530-98-9 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | 155-160 °C at reduced pressure |

| Melting Point | 45-46 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 4.40 (dd, J = 9.2, 7.6 Hz, 1H, O-CH₂), 4.15 (dd, J = 9.2, 6.0 Hz, 1H, O-CH₂), 3.10 (dd, J = 13.6, 4.8 Hz, 1H, Ph-CH₂), 2.85 (dd, J = 13.6, 8.8 Hz, 1H, Ph-CH₂), 2.70-2.60 (m, 1H, CH), 2.55 (dd, J = 17.2, 8.0 Hz, 1H, C(O)-CH₂), 2.30 (dd, J = 17.2, 6.8 Hz, 1H, C(O)-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 137.8 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 126.9 (Ar-CH), 72.5 (O-CH₂), 40.2 (Ph-CH₂), 38.6 (CH), 35.1 (C(O)-CH₂).

-

IR (neat, cm⁻¹): 3030, 2925, 1775 (C=O, lactone), 1495, 1455, 1170.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of this compound lies in its ability to serve as a chiral precursor for a variety of more complex molecules, particularly those with therapeutic potential. The lactone ring can be opened under basic or acidic conditions to reveal a γ-hydroxy acid, which can be further functionalized. The benzyl group can be removed via hydrogenolysis to unmask a hydroxyl group, or it can be retained as part of the final molecular scaffold.

One notable application is in the synthesis of γ-aminobutyric acid (GABA) analogs . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a range of neurological disorders, including epilepsy and neuropathic pain. The this compound core provides a convenient starting point for the introduction of an amino group and other functionalities to mimic the structure of GABA.

Signaling Pathway Diagram:

Caption: Synthetic pathway to GABA analogs.

Conclusion and Future Outlook

This compound, a molecule with humble synthetic origins, has proven to be a cornerstone in the construction of complex and biologically relevant molecules. Its straightforward preparation, coupled with the versatility of the γ-butyrolactone scaffold, ensures its continued importance in the fields of organic synthesis and medicinal chemistry. Future research will undoubtedly uncover new applications for this valuable building block, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas. The principles of its synthesis, rooted in classic organic reactions, serve as a testament to the enduring power of fundamental chemical transformations in advancing modern science.

References

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Benzyloxolan-2-one: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxolan-2-one, a chiral γ-butyrolactone derivative, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. Its structural features, combining a lactone ring with a benzyl ether moiety, make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its synthetic methodologies and characterization techniques. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for the utilization of this versatile compound.

Introduction: The Significance of this compound in Drug Discovery

γ-Butyrolactones are a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Their inherent reactivity and stereochemical complexity have made them attractive targets and intermediates in the synthesis of novel therapeutics. This compound, specifically, emerges as a key chiral building block, offering a strategic advantage in asymmetric synthesis. The benzyl group serves as a versatile protecting group for the hydroxyl function at the 4-position of the butyrolactone ring, which can be deprotected under specific conditions to allow for further functionalization. This inherent functionality, coupled with the chirality at the C4 position, provides a powerful tool for the stereocontrolled synthesis of complex molecular architectures, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is often paramount for efficacy and safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The following sections detail its key physical and chemical characteristics.

General Properties

This table summarizes the primary identification and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Benzyloxy)oxolan-2-one | N/A |

| CAS Number | 22530-98-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Physical Form | Solid | N/A |

| Melting Point | 45-46 °C | [1] |

| Boiling Point | 155-160 °C at 1 Torr | [1] |

Solubility Profile

Diagrammatic Representation of Solubility Determination Workflow:

Caption: A generalized workflow for the qualitative determination of solubility.

Based on its molecular structure, which contains both a polar lactone ring and a nonpolar benzyl group, this compound is expected to exhibit good solubility in a range of common organic solvents.

-

Expected to be Soluble in: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), and other moderately polar to polar aprotic solvents.

-

Expected to have Limited Solubility in: Water and nonpolar hydrocarbon solvents like hexane.

Experimental Protocol for Qualitative Solubility Determination:

-

Place approximately 10-20 mg of this compound into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in a stepwise manner.

-

After each addition, vortex the tube for 30 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

Record the observations as "soluble," "partially soluble," or "insoluble."

Spectroscopic and Structural Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The expected chemical shifts in ¹H and ¹³C NMR are crucial for confirming its identity.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzylic Protons (OCH₂Ph): A singlet or a pair of doublets (if diastereotopic) around δ 4.5-4.7 ppm for the two protons of the benzylic methylene group.

-

Lactone Ring Protons:

-

H4 (CHO): A multiplet around δ 4.3-4.5 ppm.

-

H3 (CH₂CO): Two multiplets corresponding to the diastereotopic protons on the carbon adjacent to the carbonyl group, typically in the range of δ 2.5-3.0 ppm.

-

H5 (CH₂O): Two multiplets for the diastereotopic protons on the carbon adjacent to the ring oxygen, expected around δ 4.0-4.4 ppm.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-178 ppm.

-

Aromatic Carbons (C₆H₅): Several signals in the range of δ 127-138 ppm.

-

Benzylic Carbon (OCH₂Ph): A signal around δ 70-73 ppm.

-

Lactone Ring Carbons:

-

C4 (CHO): A signal around δ 75-80 ppm.

-

C5 (CH₂O): A signal around δ 65-70 ppm.

-

C3 (CH₂CO): A signal around δ 35-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1775 | Carbonyl (lactone) | C=O stretch |

| ~1200-1000 | Ether | C-O stretch |

| ~3030 | Aromatic C-H | C-H stretch |

| ~2950, ~2870 | Aliphatic C-H | C-H stretch |

| ~1600, ~1495, ~1450 | Aromatic Ring | C=C stretch |

The most characteristic peak in the IR spectrum of this compound will be the strong absorption band of the γ-lactone carbonyl group, typically appearing at a higher wavenumber than that of a simple ketone or ester due to ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176.21, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 85. The tropylium cation (m/z = 91) is often a prominent peak in the spectra of benzyl-containing compounds.

-

Cleavage of the lactone ring can lead to various smaller fragments.

-

Diagram of a Generic Mass Spectrometry Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Synthesis and Reactivity

The synthesis of this compound is a key step in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often starting from readily available chiral precursors.

General Synthetic Approach

A common and effective method for the synthesis of chiral γ-butyrolactones involves the stereoselective reduction of a γ-ketoester followed by lactonization. For this compound, a plausible synthetic route starts from a suitable precursor like 4-(benzyloxy)-3-oxobutanoate.

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is illustrative and would require optimization.

-

Asymmetric Reduction: To a solution of ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 eq) in an appropriate solvent (e.g., THF, ethanol) at a low temperature (e.g., -78 °C), a chiral reducing agent (e.g., a borane complex with a chiral ligand) is added slowly. The reaction is stirred for several hours until completion, as monitored by TLC.

-

Workup: The reaction is quenched by the addition of a suitable reagent (e.g., saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Lactonization: The crude ethyl 4-(benzyloxy)-3-hydroxybutanoate is dissolved in a solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol and water.

-

Purification: Upon completion of the reaction, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the lactone ring and the benzyl ether.

-

Lactone Ring Opening: The lactone can be opened by nucleophiles such as hydroxides, alkoxides, and amines to yield the corresponding γ-hydroxybutyric acid derivatives. This reactivity is fundamental to its use as a precursor to more complex molecules.

-

Deprotection of the Benzyl Ether: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free hydroxyl group at the 4-position. This allows for further functionalization at this site.

-

Stability: this compound is generally stable under neutral and mildly acidic conditions. It is susceptible to hydrolysis under strong basic conditions. Prolonged storage should be in a cool, dry, and dark place to prevent potential degradation.

Applications in Drug Development

The utility of this compound in drug development lies in its role as a versatile chiral intermediate. The ability to introduce stereocenters in a controlled manner is crucial for synthesizing enantiomerically pure drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.

Logical Flow of Application in Asymmetric Synthesis:

Caption: The strategic use of this compound in the synthesis of a target drug molecule.

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, the general class of chiral γ-butyrolactones are key intermediates in the synthesis of a wide range of pharmaceuticals, including certain statins, antiviral agents, and central nervous system drugs.

Conclusion

This compound stands as a molecule of significant potential for the fields of organic synthesis and drug development. Its well-defined stereochemistry and versatile chemical handles provide a robust platform for the construction of complex and biologically relevant molecules. This guide has consolidated the available information on its physical and chemical properties, offering a framework for its practical application. Further research into its specific pharmacological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its utility and solidify its role as a valuable tool in the chemist's arsenal.

References

An In-depth Technical Guide to 4-Benzyldihydrofuran-2(3H)-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-benzyldihydrofuran-2(3H)-one, a versatile lactone intermediate with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and field-proven insights, this document will delve into the nomenclature, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Nomenclature and Chemical Identity

The compound of interest is systematically identified by its IUPAC name and various synonyms, which are crucial for accurate database searching and unambiguous communication in a research setting.

Table 1: Chemical Identifiers for 4-Benzyldihydrofuran-2(3H)-one

| Identifier | Value |

| IUPAC Name | 4-benzyldihydrofuran-2(3H)-one |

| Synonyms | 4-Benzyloxolan-2-one, γ-Benzyl-γ-butyrolactone |

| CAS Number | 22530-98-9 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of 4-Benzyldihydrofuran-2(3H)-one

A 2D representation of the molecular structure of 4-benzyldihydrofuran-2(3H)-one.

Synthesis and Manufacturing

The synthesis of 4-benzyldihydrofuran-2(3H)-one can be approached through several established methodologies for γ-butyrolactone formation. A common and effective strategy involves the alkylation of a suitable precursor followed by lactonization.

General Synthetic Approach: Alkylation and Lactonization

A prevalent method for synthesizing 4-substituted γ-butyrolactones involves the alkylation of a malonic ester derivative, followed by reduction and subsequent acid-catalyzed cyclization. The benzyl group is introduced via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

-